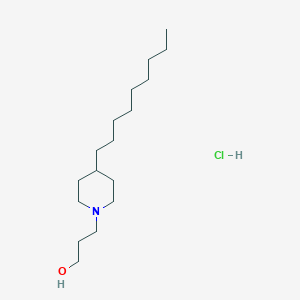![molecular formula C14H18 B14584876 1-Phenylbicyclo[3.2.1]octane CAS No. 61192-25-4](/img/structure/B14584876.png)
1-Phenylbicyclo[3.2.1]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenylbicyclo[321]octane is an organic compound characterized by a bicyclic structure with a phenyl group attached
准备方法
Synthetic Routes and Reaction Conditions
1-Phenylbicyclo[3.2.1]octane can be synthesized through several methods. One common approach involves the sequential reaction of furfural with cyclic secondary amines, followed by benzaldehyde and cyanoacetates. This method yields 2,4-dicyano-6-oxo-3-phenylbicyclo[3.2.1]octane-2,4-dicarboxylates . The reaction conditions typically involve ethanol as a solvent and a reaction time of 12 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
1-Phenylbicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or other functional groups to alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines, alcohols.
科学研究应用
1-Phenylbicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-Phenylbicyclo[3.2.1]octane involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The phenyl group can participate in π-π interactions, further influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: The central core of tropane alkaloids, known for their biological activities.
Uniqueness
1-Phenylbicyclo[3.2.1]octane is unique due to its phenyl group, which imparts distinct chemical and biological properties compared to its nitrogen-containing analogs. The presence of the phenyl group allows for additional functionalization and interactions, making it a versatile compound in various applications.
属性
CAS 编号 |
61192-25-4 |
|---|---|
分子式 |
C14H18 |
分子量 |
186.29 g/mol |
IUPAC 名称 |
1-phenylbicyclo[3.2.1]octane |
InChI |
InChI=1S/C14H18/c1-2-6-13(7-3-1)14-9-4-5-12(11-14)8-10-14/h1-3,6-7,12H,4-5,8-11H2 |
InChI 键 |
SMSBQOPTYGOQHZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CCC(C1)(C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


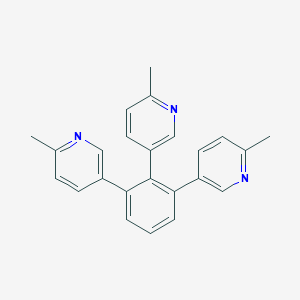
![2,8,8-Trimethyl-4,10-dioxospiro[5.5]undecane-2-carbaldehyde](/img/structure/B14584794.png)
![Bis[2-(methylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14584805.png)
![4,7-Dihydrothieno[3,2-c]pyridin-6(5H)-one](/img/structure/B14584815.png)
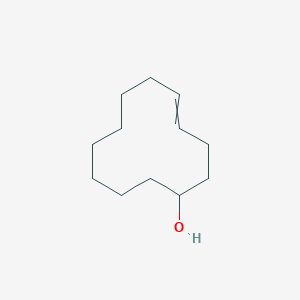
![N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine](/img/structure/B14584823.png)
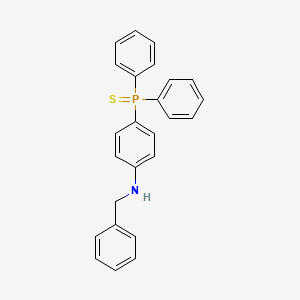
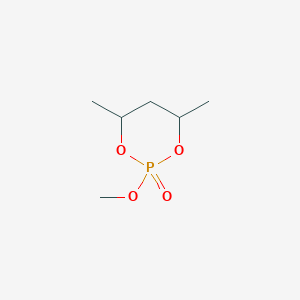
![Methanesulfonic acid--[(1R,2R)-cycloheptane-1,2-diyl]dimethanol (2/1)](/img/structure/B14584834.png)
![Butyl [2-(1-oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]carbamate](/img/structure/B14584840.png)
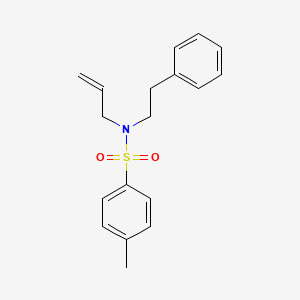

![2,2,2-Trifluoro-N-(4'-pentanoyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B14584879.png)
